molecular formula C6H4BrClFNO2S B3043485 2-Bromo-4-chloro-5-fluorobenzenesulfonamide CAS No. 874801-48-6

2-Bromo-4-chloro-5-fluorobenzenesulfonamide

Cat. No. B3043485
CAS RN: 874801-48-6
M. Wt: 288.52 g/mol
InChI Key: GWLBKMLOIUBDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-5-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrClFNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide consists of a benzene ring substituted with bromo, chloro, fluoro groups and a sulfonamide group . The presence of these different functional groups can significantly influence the chemical behavior of the compound.

Scientific Research Applications

Synthesis and Drug Development

Compounds with halogens (bromine, chlorine, fluorine) and sulfonamide groups are often key intermediates in the synthesis of pharmaceuticals. For instance, halogenated compounds can be pivotal in the manufacture of anti-inflammatory and analgesic materials, as demonstrated by the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009). Such compounds are valuable for their reactivity and ability to undergo further transformations, leading to a variety of biologically active molecules.

Environmental Chemistry and Toxicology

Brominated compounds, including those with halogen and sulfonamide groups, are of interest in environmental chemistry and toxicology. They can arise as byproducts in industrial processes and have implications for environmental health due to their persistence and potential toxicity. For example, brominated flame retardants are widely used and can lead to the formation of more toxic brominated dioxins and furans when combusted or exposed to UV light (Zhang, Buekens, & Li, 2016). Research into such compounds can help understand their environmental fate, bioaccumulation, and potential risks to human health and ecosystems.

Safety and Hazards

The safety data sheet for 2-Bromo-4-chloro-5-fluorobenzenesulfonamide suggests that it should be handled with care. It advises against breathing dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required .

properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBKMLOIUBDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264209
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-fluorobenzenesulfonamide

CAS RN

874801-48-6
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Reactant of Route 3
2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chloro-5-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.